2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Overview
Description
The compound “2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one” is a complex organic molecule that contains a pyrazole ring and a piperazine ring. Pyrazoles are a class of compounds that have been widely studied for their diverse biological activities . Piperazines are a class of organic compounds that contain a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Scientific Research Applications
Catalytic Applications and Synthesis of Derivatives
The compound's structural motifs are useful in catalysis and the synthesis of various heterocyclic compounds. For example, silica-bonded N-propylpiperazine derivatives have been used as recyclable catalysts for synthesizing 4H-pyran derivatives and other heterocycles through condensation reactions, demonstrating the potential utility of related structures in catalysis and synthetic organic chemistry (Niknam et al., 2013).
Synthesis of Novel Compounds with Biological Properties
Research into similar structures has led to the synthesis of novel pyrazolopyrimidine derivatives with anticancer and anti-5-lipoxygenase activities, showcasing the therapeutic potential of compounds within this chemical space (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
Compounds synthesized from structures similar to “2-(3-amino-1H-pyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethan-1-one” have shown promising antibacterial and antifungal activities. This indicates the potential of such molecules in developing new antimicrobial agents (Hassan, 2013).
Theoretical Studies on Molecular Properties
DFT studies on bipyrazole derivatives, which share structural similarities, have been conducted to understand their potential activity as corrosion inhibitors. This highlights the compound's relevance in materials science and its potential applications in corrosion prevention (Wang et al., 2006).
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-1-(4-methylpiperazin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O/c1-13-4-6-14(7-5-13)10(16)8-15-3-2-9(11)12-15/h2-3H,4-8H2,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVEJLAMHOEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CN2C=CC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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